![molecular formula C14H18N4O3S2 B6449398 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole CAS No. 2548989-82-6](/img/structure/B6449398.png)
3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole
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Overview
Description
3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole is a useful research compound. Its molecular formula is C14H18N4O3S2 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole is 354.08203280 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cell Viability Assessment Using MTT Assay
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is a widely used colorimetric reagent for assessing cell viability based on redox potential .
Antimicrobial Activity
- Hybrid Derivatives : Researchers have synthesized heterocyclic hybrids containing moieties of thieno[2,3-d]pyrimidine and benzimidazole from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid .
Pharmacophore Exploration
Chemosensitivity Assays
- MTT-Based Cell Number Estimation : By controlling the pH of the MTT-formazan product, researchers estimate cell numbers using dye reduction. This method correlates well with clonogenic assays .
Mechanism of Action
Target of Action
The primary target of this compound is the mitochondria in actively respiring cells . The mitochondria play a crucial role in cellular respiration, a process that generates energy for the cell.
Mode of Action
The compound interacts with the mitochondria in a unique way. Actively respiring cells convert the water-soluble compound into an insoluble purple formazan . This conversion is a key indicator of cell viability and is used in various assays to assess cellular health and proliferation.
Biochemical Pathways
The compound affects the biochemical pathway of cellular respiration. Specifically, it interacts with the succinate dehydrogenase complex in the mitochondria . This complex is part of both the citric acid cycle and the electron transport chain, two key components of cellular respiration.
Result of Action
The result of the compound’s action is the formation of an insoluble purple formazan in actively respiring cells . This can be quantified by measuring the optical density of the formazan, providing a measure of cell viability. The greater the optical density, the higher the number of viable cells .
properties
IUPAC Name |
3,5-dimethyl-4-[[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S2/c1-9-13(10(2)21-16-9)23(19,20)18-7-11-5-17(6-12(11)8-18)14-15-3-4-22-14/h3-4,11-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCROZPHMSQDKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-{[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}-1,2-oxazole |
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